molecular formula C18H16N2O2 B4243071 5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone

5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone

Cat. No.: B4243071
M. Wt: 292.3 g/mol
InChI Key: UVSVKQLEVIAXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone: is a heterocyclic organic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes an acetyl group, two phenyl groups, and a dihydropyrimidinone core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include:

    Catalysts: Acidic catalysts such as hydrochloric acid or Lewis acids like zinc chloride.

    Solvents: Ethanol or other polar solvents.

    Temperature: Reflux conditions (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Biginelli reaction, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyrimidinone core, leading to the formation of pyrimidinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the acetyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Pyrimidinone derivatives with altered electronic properties.

    Reduction Products: Alcohols or amines derived from the original compound.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological activities. It has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent in preliminary studies. Researchers are exploring its interactions with biological targets and its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
  • 5-ethyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone
  • 5-benzoyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone

Uniqueness

Compared to similar compounds, 5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone is unique due to the presence of the acetyl group at the 5-position

Properties

IUPAC Name

5-acetyl-4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12(21)15-16(13-8-4-2-5-9-13)19-18(22)20-17(15)14-10-6-3-7-11-14/h2-11,16H,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSVKQLEVIAXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198791
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 2
5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 3
5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 4
5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 5
5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 6
5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone

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